N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide
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Overview
Description
“N’-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide” is a complex organic compound. It contains a cyclohexene ring, which is a six-membered ring with one double bond, and two amide groups attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of bonds and functional groups present in the molecule, as well as its three-dimensional structure .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the cyclohexene ring and the amide groups . The double bond in the cyclohexene ring could undergo addition reactions, while the amide groups could participate in a variety of reactions, including hydrolysis and condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the cyclohexene ring could make the compound more hydrophobic, while the amide groups could allow for hydrogen bonding .Scientific Research Applications
Chemical Synthesis Applications
A study by El‐Faham et al. (2013) discussed the use of OxymaPure/DIC as an efficient reagent for the synthesis of a novel series of α-ketoamide derivatives, showcasing a method for creating compounds with potential biochemical applications (El‐Faham et al., 2013). This process involves the ring opening of N-acylisatin and coupling to different amino acid esters, demonstrating a key methodology in the synthesis of complex organic molecules.
Pharmacological Exploration
Research on the anticonvulsant properties of enaminone compounds, such as the study by Masocha et al. (2016), highlights the potential therapeutic applications of cyclic enaminones. These compounds have been found to exhibit antinociceptive activity, contributing valuable insights into pain management strategies (Masocha, Kombian, & Edafiogho, 2016).
Material Science and Catalytic Activities
Saka et al. (2013) synthesized new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines, exploring their catalytic activity in cyclohexene oxidation. This study exemplifies the application of synthesized compounds in catalysis, contributing to advancements in material science (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c18-15(21)13-6-8-14(9-7-13)20-17(23)16(22)19-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H2,18,21)(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLZYDIRXFCASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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